2-Chloro-5-(methoxymethyl)aniline
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Overview
Description
2-Chloro-5-(methoxymethyl)aniline is an organic compound with the molecular formula C8H10ClNO It is a derivative of aniline, where the amino group is substituted with a chloro group at the second position and a methoxymethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methoxymethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. The reaction typically proceeds as follows:
Starting Material: 2-chloroaniline
Reagents: Formaldehyde, methanol
Conditions: Acidic medium (e.g., hydrochloric acid), reflux
Another method involves the use of 2-chloro-5-nitrobenzyl alcohol, which is reduced to this compound using a suitable reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide) and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
2-Chloro-5-(methoxymethyl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methoxymethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methoxymethyl groups can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: Lacks the methoxymethyl group, making it less versatile in certain applications.
5-Chloro-2-methoxyaniline: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-Chloro-5-methylaniline: Similar but with a methyl group instead of methoxymethyl, affecting its chemical properties and uses.
Uniqueness
2-Chloro-5-(methoxymethyl)aniline is unique due to the presence of both chloro and methoxymethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables its use in a wide range of applications.
Properties
IUPAC Name |
2-chloro-5-(methoxymethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATXPCZMMHNCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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